Home > Products > Screening Compounds P65185 > 1-(Quinazolin-6-yl)ethan-1-amine
1-(Quinazolin-6-yl)ethan-1-amine - 1150618-18-0

1-(Quinazolin-6-yl)ethan-1-amine

Catalog Number: EVT-1786913
CAS Number: 1150618-18-0
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Quinazolin-6-yl)ethan-1-amine is a compound belonging to the quinazoline family, which is characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidine ring. This compound exhibits significant biological activity and has garnered interest for its potential applications in medicinal chemistry.

Source

The compound can be synthesized through various chemical methods, which involve the manipulation of starting materials such as anthranilic acid derivatives and aldehydes. The synthesis often utilizes techniques from organic chemistry to achieve desired structural modifications.

Classification

1-(Quinazolin-6-yl)ethan-1-amine is classified as an amine, specifically a secondary amine due to the presence of an amine group attached to an ethane chain. It falls under the category of heterocyclic compounds, which are organic compounds containing at least one heteroatom (such as nitrogen) in their ring structure.

Synthesis Analysis

Methods

The synthesis of 1-(Quinazolin-6-yl)ethan-1-amine can be achieved through several methods:

  1. Niementowski's Synthesis: This method involves reacting anthranilic acid derivatives with formamide under elevated temperatures (125–130°C), leading to the formation of quinazoline derivatives .
  2. Grimmel, Guinther, and Morgan's Method: This approach entails heating o-amino benzoic acids with amines and phosphorus trichloride in toluene, yielding disubstituted quinazolines .
  3. Cyclization Reactions: Condensation reactions involving aldehydes and amines can lead to the formation of quinazoline derivatives. For example, the reaction of 2-aminobenzophenone with aldehydes in the presence of ammonium acetate can yield 1-(Quinazolin-6-yl)ethan-1-amine through cyclization and subsequent reactions .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like thin-layer chromatography (TLC) are employed for monitoring reaction progress.

Molecular Structure Analysis

Structure

The molecular formula for 1-(Quinazolin-6-yl)ethan-1-amine is C_10H_10N_2, indicating it contains ten carbon atoms, ten hydrogen atoms, and two nitrogen atoms. The structure features a quinazoline ring system attached to an ethylamine moiety.

Chemical Reactions Analysis

Reactions

1-(Quinazolin-6-yl)ethan-1-amine can participate in various chemical reactions due to its functional groups:

  1. Alkylation Reactions: The amine group can act as a nucleophile in alkylation reactions, allowing for further functionalization.
  2. Acylation Reactions: The amine can also undergo acylation reactions, forming amides which may enhance biological activity.
  3. Cyclization: The compound may serve as a precursor in cyclization reactions to generate more complex heterocyclic compounds.

Technical Details

These reactions often require specific reagents and conditions such as bases or acids to facilitate the transformation while minimizing side reactions.

Mechanism of Action

Process

The mechanism of action for compounds like 1-(Quinazolin-6-yl)ethan-1-amine often involves interaction with biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: Quinazoline derivatives have been shown to inhibit various kinases and enzymes involved in cellular signaling pathways.
  2. Receptor Modulation: They may also act as ligands for specific receptors, modulating physiological responses.

Data

Research indicates that quinazoline derivatives exhibit anticancer properties by inhibiting kinase activity associated with tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

1-(Quinazolin-6-yl)ethan-1-amine is typically a solid at room temperature with a melting point that varies based on purity but generally falls within the range of 150–160°C.

Chemical Properties

The compound is soluble in polar solvents such as methanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents. Its reactivity profile allows it to participate in nucleophilic substitutions and electrophilic additions due to the presence of nitrogen atoms.

Applications

Scientific Uses

1-(Quinazolin-6-yl)ethan-1-amine has several potential applications in scientific research:

  1. Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting various diseases, particularly cancer.
  2. Biological Studies: The compound is used in studies exploring kinase inhibition and other biological pathways relevant to disease mechanisms.
  3. Material Science: Quinazoline derivatives are investigated for their properties in creating advanced materials due to their unique electronic characteristics .
Introduction to Quinazoline Derivatives in Medicinal Chemistry

Historical Evolution of Quinazoline-Based Pharmacophores

The medicinal journey of quinazoline derivatives began in 1869 when Griess synthesized the first quinazoline compound, 2-cyano-3,4-dihydro-4-oxoquinazoline, from anthranilic acid and cyanogens. Initially termed "bicyanoamido benzoyl," its structural identity was later formalized by Widdege in 1885 as "quinazoline" – a bicyclic system fusing benzene and pyrimidine rings [1] [3]. The early 20th century marked pivotal synthetic advancements:

  • Niementowski Synthesis (1895): Anthranilic acid condensed with formamide under heat (130°C) to yield 4(3H)-quinazolinone, establishing a foundational route still relevant today [1] [10].
  • Bischler-Lang Method (1903): Decarboxylation of 2-carboxyquinazoline provided unsubstituted quinazoline, enabling broader derivatization .
  • Isatoic Anhydride Route: Reacted with amines to form 3,4-dihydro-4-oxoquinazolines, expanding access to C3-substituted analogs [1] [3].

The 1950–1980s witnessed the first therapeutic applications. Vasicine (peganine), isolated from Adhatoda vasica (1888), demonstrated bronchodilatory effects, validating quinazoline’s bioactivity. Clinical breakthroughs emerged with prazosin (α1-adrenoceptor antagonist for hypertension, 1974) and trimethoprim (antibacterial dihydrofolate reductase inhibitor, 1956) [10]. The 1990s–2000s ushered in kinase-targeted agents:

  • Gefitinib (2003): EGFR inhibitor for non-small cell lung cancer (NSCLC).
  • Erlotinib (2004): Enhanced EGFR inhibition with activity against pancreatic cancer [6] .

Recent innovations focus on green chemistry and structural diversification. Microwave-assisted synthesis now achieves 6-substituted quinazolinones in minutes with >90% yields, while transition-metal catalysis (e.g., Pd-catalyzed Suzuki coupling) enables C6-borylation for complex conjugates like 1-(quinazolin-6-yl)ethan-1-amine [7] [10].

Table 1: Key Milestones in Quinazoline Derivative Development

YearDevelopmentSignificance
1869Synthesis of 2-cyano-3,4-dihydro-4-oxoquinazolineFirst quinazoline derivative
1895Niementowski synthesisStandardized 4(3H)-quinazolinone production
1974Prazosin approvalFirst quinazoline-based antihypertensive drug
2003Gefitinib approvalValidated quinazoline as kinase inhibitor scaffold
2020sMicrowave-assisted C6 functionalizationEnabled rapid synthesis of 6-ethylamine derivatives (e.g., 1-(quinazolin-6-yl)ethan-1-amine)

Role of 6-Substituted Quinazoline Scaffolds in Targeted Drug Design

The C6 position of quinazoline serves as a critical vector for optimizing drug-target interactions. Its strategic location influences electronic properties, steric occupancy, and binding affinity across biological targets. 1-(Quinazolin-6-yl)ethan-1-amine exemplifies this versatility, with its ethylamine side chain enabling hydrogen bonding, ionic interactions, and linker conjugation for bifunctional molecules [2] [8].

Mechanistic Insights and Target Engagement

  • ABCG2 Transporter Inhibition: 6-Nitroquinazolines (e.g., compound 31/41) exhibit sub-nanomolar IC₅₀ values against ABCG2, reversing multidrug resistance (MDR) in cancer cells. The C6 nitro group forms a key H-bond with Asn436, while the C2/C4 aryl groups occupy hydrophobic pockets, blocking chemotherapeutic efflux [2].
  • Kinase Inhibition: 6-Arylaminoderivatives disrupt RTK signaling (EGFR, VEGFR-2, PDGFR-β). Molecular docking confirms C6-aniline insertion into the ATP-binding cleft, with the quinazoline core anchoring via hinge-region hydrogen bonds (e.g., Met769 in EGFR) [6].
  • Apoptosis Induction: 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one (compound 45) inhibits ALK/PI3K/AKT, causing mitochondrial depolarization and G1-phase arrest in A549 lung cancer cells (IC₅₀ = 0.44 μM) [4].

Structure-Activity Relationship (SAR) Principles

  • Electronic Effects: Electron-withdrawing groups (NO₂, CN) at C6 enhance potency against ATP-dependent targets (kinases, transporters) by strengthening H-bond acceptor capacity [2] [6].
  • Linker Optimization: Ethylamine spacers at C6 improve solubility and enable conjugation with secondary pharmacophores (e.g., TLR8 agonists in anti-HBV agents) [8].
  • Steric Compatibility: Linear C6 substituents (e.g., ethylamine) access deep hydrophobic pockets in ALK and EGFR, while bulky groups diminish affinity [4] [6].

Table 2: Biological Activities of C6-Substituted Quinazoline Derivatives

C6 SubstituentBiological TargetActivity (IC₅₀/EC₅₀)Key SAR Insight
6-NitroABCG2 transporter0.008–0.015 μMNO₂ H-bonds with Asn436; enhances selectivity
6-(2-Aminobenzothiazole)ALK/PI3K/AKT0.44 μM (A549 cells)Benzothiazole enhances DNA intercalation
6-AnilinoEGFR/VEGFR-22.8 nM (EGFR)Aniline engages hydrophobic cleft
6-EthylamineTLR8 (anti-HBV)0.15 μM (HBV DNA)Ethylamine linker enables immunomodulatory conjugation

Therapeutic Applications in Drug Design

6-Substituted quinazolines enable multitarget strategies:

  • Anticancer Agents: Verubulin inhibits tubulin polymerization (EC₅₀ = 2 nM) while suppressing EGFR (IC₅₀ = 2.8 nM) and VEGFR-2 (IC₅₀ = 8.4 nM), overcoming compensatory pathway activation [6].
  • Antiviral Therapeutics: Quinazolinone-TLR8 agonists (e.g., 5l) conjugate C6 ethylamine with immunomodulators, reducing HBV DNA replication (IC₅₀ = 0.15 μM) via NF-κB activation [8].
  • Antimicrobials: 6-Fluoro-2-methylquinazolin-4(3H)-one derivatives disrupt bacterial gyrase through C6 halogen interactions with Arg1216 [5] [10].

The structural plasticity of the C6 position thus positions 1-(quinazolin-6-yl)ethan-1-amine as a privileged intermediate for next-generation kinase inhibitors, MDR reversers, and conjugated therapeutics.

Properties

CAS Number

1150618-18-0

Product Name

1-(Quinazolin-6-yl)ethan-1-amine

IUPAC Name

1-quinazolin-6-ylethanamine

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c1-7(11)8-2-3-10-9(4-8)5-12-6-13-10/h2-7H,11H2,1H3

InChI Key

JWSQHNZTPPGHRR-UHFFFAOYSA-N

SMILES

CC(C1=CC2=CN=CN=C2C=C1)N

Canonical SMILES

CC(C1=CC2=CN=CN=C2C=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.